molecular formula C5H6N2O4 B1456509 5-Methoxypyrimidine-2,4,6-triol CAS No. 60703-43-7

5-Methoxypyrimidine-2,4,6-triol

Cat. No. B1456509
CAS RN: 60703-43-7
M. Wt: 158.11 g/mol
InChI Key: FGKVVWXNTCPMDF-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

Under an atmosphere of nitrogen, sodium metal (1.15 g, 0.05 moles) was added portionwise to ethanol (dried over 4 Å molecular sieves, 50 mL) at 40° C. and the mixture stirred until a solution was formed. Urea (3.0 g, 0.05 moles) was added and the mixture heated at 100° C. for 15 minutes until complete dissolution was achieved. The reaction mixture was allowed to cool slightly and methoxymethyl malonate (8.1 g, 0.05 moles) added, a pink/white precipitate forming almost immediately. Further dry ethanol (10 mL) was added to maintain a stirrable mixture. The resultant suspension was heated at 100° C. (reflux) for 4 hours. The reaction mixture was concentrated in vacuo and the residue dried under high vacuum to give 6-Hydroxy-5-methoxy-1H-pyrimidine-2,4-dione, sodium salt as a pink/white solid, used in the subsequent step without analysis or purification.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
methoxymethyl malonate
Quantity
8.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na:1].[NH2:2][C:3]([NH2:5])=[O:4].[C:6]([O:12]COC)(=O)[CH2:7][C:8]([O-:10])=O.[CH2:16]([OH:18])C>>[OH:10][C:8]1[NH:5][C:3](=[O:4])[NH:2][C:6](=[O:12])[C:7]=1[O:18][CH3:16].[Na:1] |^1:0,29|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
methoxymethyl malonate
Quantity
8.1 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCOC
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
a pink/white precipitate forming almost immediately
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a stirrable mixture
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(NC(N1)=O)=O)OC
Name
Type
product
Smiles
[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.